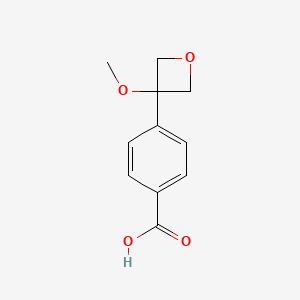

4-(3-Methoxyoxetan-3-yl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Oxetane (B1205548) Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry and are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The carboxylic acid group provides a versatile handle for various chemical transformations, including amidation and esterification, making it a common scaffold in drug discovery.

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry over the past two decades. nih.gov Unlike more common five- or six-membered rings, the strained nature of the oxetane ring imparts unique conformational properties. acs.org The incorporation of an oxetane motif into a molecule can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity. acs.orgenamine.net Specifically, 3-substituted oxetanes are of particular interest as they can act as non-classical bioisosteres for gem-dimethyl or carbonyl groups, offering a way to modulate a compound's properties while maintaining its biological activity. nih.gov

The compound 4-(3-Methoxyoxetan-3-yl)benzoic acid synergistically combines these two important chemical classes. The benzoic acid portion provides a platform for further chemical elaboration, while the 3-methoxyoxetane unit offers a tool to fine-tune the properties of larger, more complex molecules.

Significance in Advanced Organic Synthesis and Chemical Sciences

The primary significance of this compound lies in its role as a specialized building block in organic synthesis. Its bifunctional nature allows for its incorporation into larger molecular frameworks through reactions targeting either the carboxylic acid or the aromatic ring.

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its utility can be inferred from the broader applications of similar 3-aryl-3-alkoxyoxetanes in patented chemical libraries designed for high-throughput screening in drug discovery programs. These libraries are crucial for identifying new hit compounds with therapeutic potential.

The synthesis of 3,3-disubstituted oxetanes, such as the core of the title compound, is an active area of research. Methodologies often involve the construction of the strained oxetane ring at a key step, followed by functional group manipulations to arrive at the desired building block.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyoxetan-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(6-15-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSSNHLUCSMOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 4 3 Methoxyoxetan 3 Yl Benzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is the primary site for several fundamental chemical conversions, including esterification, the formation of acid halides, and salt formation. These reactions are typical for aromatic carboxylic acids.

Esterification Reactions

Esterification of 4-(3-methoxyoxetan-3-yl)benzoic acid involves the reaction of its carboxyl group with an alcohol, typically in the presence of an acid catalyst or with the use of coupling agents. The process converts the carboxylic acid into the corresponding ester. This transformation is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule.

Research findings indicate that this conversion can be achieved under standard conditions. For instance, the reaction with methanol (B129727) can yield methyl 4-(3-methoxyoxetan-3-yl)benzoate. While specific studies detailing extensive kinetic or mechanistic analysis for this particular substrate are not prevalent, the general principles of Fischer esterification or coupling-agent-mediated esterification apply. ijstr.org Benzoic acids, both with electron-donating and withdrawing groups, undergo smooth esterification with alcohols like methanol and benzyl (B1604629) alcohol. ijstr.org

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| This compound | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl 4-(3-methoxyoxetan-3-yl)benzoate |

| This compound | Ethanol (C₂H₅OH), Coupling Agents (e.g., DCC, EDC), Base (e.g., DMAP) | Ethyl 4-(3-methoxyoxetan-3-yl)benzoate |

Formation of Acid Halides

The carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride. This is a crucial step for subsequent reactions such as Friedel-Crafts acylation or the formation of amides and esters under milder conditions. The reaction is commonly performed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comlibretexts.org

The hydroxyl group of the carboxylic acid is transformed into a better leaving group, facilitating nucleophilic attack by the halide ion. libretexts.org For example, reacting this compound with thionyl chloride would yield 4-(3-methoxyoxetan-3-yl)benzoyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. youtube.com

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂), Reflux | 4-(3-Methoxyoxetan-3-yl)benzoyl chloride |

| This compound | Oxalyl chloride ((COCl)₂), DMF (catalyst), CH₂Cl₂ | 4-(3-Methoxyoxetan-3-yl)benzoyl chloride |

Salt Formation

As a carboxylic acid, this compound readily undergoes acid-base reactions with inorganic or organic bases to form carboxylate salts. This reaction is straightforward and typically involves treating the acid with a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like water or an alcohol. The resulting salt, for example, sodium 4-(3-methoxyoxetan-3-yl)benzoate, often exhibits increased aqueous solubility compared to the parent acid. This property is frequently exploited in purification processes or for the preparation of aqueous formulations.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the two substituents already present on the ring: the carboxylic acid group (-COOH) and the 4-(3-methoxyoxetan-3-yl) group.

The carboxylic acid group is a deactivating, meta-directing substituent. quora.comtestbook.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the rate of electrophilic attack. youtube.com The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. youtube.comquora.com

Conversely, the 4-(3-methoxyoxetan-3-yl) substituent's effect is more complex. The oxygen atom of the methoxy (B1213986) group can donate electron density to the ring via resonance, which would be an activating, ortho, para-directing effect. However, the electronegative oxygen atoms in the oxetane (B1205548) and methoxy groups also exert an electron-withdrawing inductive effect. nih.gov Generally, alkoxy groups are considered activating and ortho, para-directing. organicchemistrytutor.com The directing influence of these two competing groups determines the position of substitution.

Nitration Studies

Specific experimental studies on the nitration of this compound are not widely reported in scientific literature. However, the expected outcome can be predicted based on established reactivity principles. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

Given the directing effects of the existing substituents, the reaction would be a competition between the meta-directing carboxylic acid and the ortho, para-directing 4-(3-methoxyoxetan-3-yl) group. The -COOH group at position 1 directs substitution to positions 3 and 5. The 4-(3-methoxyoxetan-3-yl) group directs substitution to positions 3 and 5 (which are ortho to it). Since both groups direct incoming electrophiles to the same positions (3 and 5), the major product of nitration is expected to be 4-(3-methoxyoxetan-3-yl)-3-nitrobenzoic acid . The deactivating nature of the carboxylic acid group would necessitate relatively strong reaction conditions. truman.edu

Halogenation Studies

The directing effects are the same as in nitration. The carboxyl group deactivates the ring and directs the incoming halogen to the meta position (positions 3 and 5). The 4-(3-methoxyoxetan-3-yl) group directs the halogen to its ortho positions (also positions 3 and 5). Due to this reinforcing directional influence, the predicted major product of monohalogenation would be the 3-halo-4-(3-methoxyoxetan-3-yl)benzoic acid. For example, bromination is expected to yield 3-bromo-4-(3-methoxyoxetan-3-yl)benzoic acid .

Sulfonation Studies

The introduction of a sulfonic acid group onto the benzene ring of this compound is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is dictated by the directing effects of the two existing substituents: the carboxyl group (-COOH) and the 4-(3-methoxyoxetan-3-yl) group.

The carboxylic acid functional group is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com Consequently, it directs incoming electrophiles to the positions meta to itself (C-3 and C-5). Conversely, the alkoxy-like oxetane substituent is generally considered an activating, ortho-, para-directing group. Since the para position is already occupied, it would direct incoming electrophiles to the positions ortho to itself (C-3 and C-5). In this case, both the meta-directing carboxylic acid and the ortho-directing oxetanyl group reinforce the substitution at the same positions.

Therefore, sulfonation is expected to occur at the C-3 and/or C-5 positions of the benzoic acid ring. The reaction is typically carried out using fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃), which provides the electrophile, SO₃. wikipedia.orglibretexts.org The reaction is reversible and can be influenced by temperature and acid concentration. libretexts.org

Table 1: Predicted Sulfonation of this compound

| Reagent | Expected Product(s) | Typical Conditions |

|---|

Reactivity of the Oxetane Ring System

Ring-Opening Reactions

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions. beilstein-journals.org This reactivity is a key feature of the chemical profile of this compound.

The ring-opening is typically initiated by the protonation of the oxetane oxygen by a Brønsted or Lewis acid, which activates the ring for nucleophilic attack. beilstein-journals.orgresearchgate.net For a 3,3-disubstituted oxetane like the one in the title compound, nucleophilic attack under acidic conditions is expected to occur at the tertiary carbon (C-3). magtech.com.cnresearchgate.net This is because this benzylic-like position can better stabilize the partial positive charge that develops during the transition state of the C-O bond cleavage. researchgate.net The reaction with a nucleophile (e.g., water, alcohol) would result in a 1,3-difunctional acyclic product.

Table 2: General Conditions for Acid-Catalyzed Oxetane Ring-Opening

| Catalyst Type | Nucleophile | Potential Product Structure |

|---|---|---|

| Brønsted Acid (e.g., H₂SO₄, HCl) | Water | Diol |

Stability Studies of the Oxetane Moiety

The 3,3-disubstituted pattern present in the title compound generally confers greater stability compared to less substituted oxetanes. nih.gov The substituents at the C-3 position provide steric hindrance, which shields the ether linkages from the approach of external nucleophiles, thus impeding ring-opening reactions. nih.gov While the ring is prone to opening under strong acidic conditions or high temperatures, it exhibits considerable stability under neutral and, notably, basic conditions. nih.govchemrxiv.org This stability allows for chemical modifications on the benzoic acid portion of the molecule, such as certain esterification or hydrolysis reactions, without compromising the integrity of the oxetane ring, provided that appropriate conditions are chosen. chemrxiv.orgresearchgate.net

Table 3: Stability Profile of the 3,3-Disubstituted Oxetane Moiety

| Condition | Stability | Rationale |

|---|---|---|

| Strong Acid (e.g., conc. H₂SO₄) | Low | Prone to acid-catalyzed ring-opening. nih.gov |

| High Temperature | Low | Can promote ring cleavage. nih.gov |

| Neutral (Aqueous) | Moderate to High | Generally stable, but depends on other factors. |

Derivatization Strategies for Analytical and Further Synthetic Applications

Derivatization is often necessary to enhance the suitability of this compound for certain analytical techniques, particularly gas chromatography (GC), by increasing its volatility and thermal stability.

Esterification for Chromatographic Analysis

To analyze carboxylic acids by gas chromatography, they are frequently converted into more volatile ester derivatives. colostate.edu For this compound, the formation of its methyl ester is a common strategy.

Several methods can be employed for this esterification. sigmaaldrich.comyoutube.com Given the acid-sensitivity of the oxetane ring, reaction conditions must be carefully selected. While classic Fischer esterification using an alcohol (e.g., methanol) and a strong acid catalyst (e.g., sulfuric acid) is common for many benzoic acids, the conditions might need to be mild to prevent concomitant ring-opening. youtube.comnih.gov Alternative methods that avoid strongly acidic conditions, such as reaction with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base (e.g., potassium carbonate), could be more suitable for preserving the oxetane structure. chemrxiv.org

Table 4: Comparison of Esterification Methods for Analytical Derivatization

| Method | Reagents | Advantage | Potential Issue for Target Compound |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Inexpensive and common. youtube.com | Strong acid may cause oxetane ring-opening. nih.gov |

| Alkylation | Methyl Iodide, K₂CO₃ | Basic conditions preserve the oxetane ring. chemrxiv.org | Methyl iodide is toxic. |

Silylation for Enhanced Analytical Detection

Silylation is a robust and widely used derivatization technique for preparing carboxylic acids for GC-MS analysis. researchgate.netnumberanalytics.com The process involves replacing the acidic proton of the carboxyl group with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edu This transformation significantly increases the volatility and thermal stability of the analyte. numberanalytics.com

The derivatization is generally achieved by treating the acid with a silylating agent. research-solution.com Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netusherbrooke.ca Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent. research-solution.comusherbrooke.ca The reaction is typically rapid and high-yielding, often requiring only brief heating of the analyte with the reagent in a suitable solvent before analysis. research-solution.com The resulting silyl ester of this compound would be amenable to GC-MS analysis, providing characteristic fragmentation patterns for identification and quantification. researchgate.net

Table 5: Common Silylating Agents for Carboxylic Acid Derivatization

| Reagent | Abbreviation | Typical Conditions |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (+1% Trimethylchlorosilane) | BSTFA + TMCS | Heat sample with reagent (e.g., 60-80°C for 5-30 min). research-solution.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA; highly volatile byproducts are advantageous. researchgate.net |

Charge-Switch Derivatization for Spectrometric Applications

While specific studies on the charge-switch derivatization of this compound are not documented in the reviewed literature, the principles of this analytical technique can be applied to hypothesize its potential utility. Charge-switch derivatization is a chemical modification strategy employed to enhance the ionization efficiency and sensitivity of analytes in mass spectrometry (MS). For carboxylic acids, this typically involves converting the acidic proton into a moiety with a permanent positive or negative charge, thereby improving their detection.

This derivatization can be particularly advantageous for liquid chromatography-mass spectrometry (LC-MS) analysis. By introducing a charged group, the polarity of the molecule is altered, which can improve chromatographic separation and increase the response in the mass spectrometer.

Potential Application to this compound:

The carboxylic acid group of this compound is the primary site for charge-switch derivatization. Reagents that introduce a permanent positive charge are often used to enhance detection in positive-ion mode electrospray ionization (ESI-MS). A hypothetical derivatization scheme could involve the use of a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP), which reacts with the carboxylic acid to form a stable, positively charged amide derivative. This charge reversal can significantly increase sensitivity compared to the analysis of the underivatized acid in negative-ion mode.

Another approach could utilize reagents that introduce a strongly acidic functional group, enhancing detection in the negative-ion mode. For instance, derivatization with a reagent containing a sulfonic acid group would result in a derivative that is readily deprotonated, leading to a strong signal in negative-ion MS.

The table below illustrates a hypothetical charge-switch derivatization reaction for this compound.

| Reactant | Derivatization Reagent | Potential Product | Purpose |

| This compound | N-(4-aminomethylphenyl)pyridinium (AMPP) | AMPP-amide derivative of this compound | Introduction of a permanent positive charge for enhanced ESI-MS detection. |

This derivatization would be expected to yield a product with improved ionization efficiency, leading to lower limits of detection and quantification in complex biological or environmental samples.

Other Functional Group Modifications

Beyond derivatization for analytical purposes, the functional groups of this compound—the carboxylic acid, the oxetane ring, and the methoxy group—offer opportunities for a variety of chemical transformations to synthesize new derivatives with potentially altered biological or material properties.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations. Standard organic synthesis reactions can be employed to modify this group:

Esterification: Reaction with various alcohols under acidic conditions would yield the corresponding esters. This modification can alter the lipophilicity and pharmacokinetic properties of the molecule.

Amidation: Coupling with a wide range of primary or secondary amines, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), would produce a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4), providing another avenue for further functionalization.

Reactivity of the Oxetane Ring:

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. nih.govnih.govresearchgate.net This reactivity can be exploited to introduce new functionalities.

Acid-Catalyzed Ring Opening: In the presence of a strong acid and a nucleophile (e.g., water, alcohols, or halides), the oxetane ring can be opened. This would result in the formation of a di-functionalized benzoic acid derivative. For example, acid-catalyzed hydrolysis would yield a diol.

Lewis Acid-Mediated Reactions: Lewis acids can also promote the ring-opening of oxetanes, allowing for reactions with a variety of nucleophiles. researchgate.net

The table below summarizes some potential functional group modifications of this compound.

| Functional Group | Reaction Type | Reagents | Potential Product Class |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Esters |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC) | Amides |

| Carboxylic Acid | Reduction | LiAlH4 | Primary Alcohols |

| Oxetane Ring | Acid-Catalyzed Ring Opening | H+, Nucleophile (e.g., H2O) | Diols |

These modifications highlight the potential of this compound as a versatile building block for the synthesis of a wide range of derivatives.

Advanced Spectroscopic and Chromatographic Characterization of 4 3 Methoxyoxetan 3 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-(3-Methoxyoxetan-3-yl)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its structure.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the benzoic acid moiety typically appear as two sets of doublets in the downfield region, a result of their mutual coupling. The protons on the oxetane (B1205548) ring exhibit characteristic shifts, with the methylene (B1212753) protons often appearing as two distinct signals due to their diastereotopic nature. The methoxy (B1213986) group protons are observed as a sharp singlet in the upfield region.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to COOH) | ~8.10 | Doublet | ~8.2 |

| Aromatic (meta to COOH) | ~7.65 | Doublet | ~8.2 |

| Oxetane CH₂ | ~4.90 | Doublet | ~6.0 |

| Oxetane CH₂ | ~4.75 | Doublet | ~6.0 |

| Methoxy (OCH₃) | ~3.30 | Singlet | N/A |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically observed at the most downfield chemical shift. The aromatic carbons show a series of signals in the aromatic region, and their assignments can be confirmed using techniques like Heteronuclear Single Quantum Coherence (HSQC). The carbons of the oxetane ring and the methoxy group appear at characteristic upfield positions.

| Carbon | Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~167 |

| Aromatic C (quaternary, attached to COOH) | ~131 |

| Aromatic CH (ortho to COOH) | ~130 |

| Aromatic CH (meta to COOH) | ~126 |

| Aromatic C (quaternary, attached to oxetane) | ~145 |

| Oxetane C (quaternary, attached to OCH₃ and Ar) | ~80 |

| Oxetane CH₂ | ~78 |

| Methoxy (OCH₃) | ~52 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the connectivity of protons and carbons. A COSY spectrum would show correlations between the coupled aromatic protons. An HSQC spectrum would link the proton signals to their directly attached carbon atoms, for instance, confirming the assignments of the oxetane methylene protons to their corresponding carbon signal.

Mass Spectrometry for Molecular Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₂O₄. The experimentally measured exact mass would be very close to the calculated theoretical mass, confirming the molecular formula with a high degree of confidence.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Calculated Exact Mass | 208.0736 |

| Observed Exact Mass | ~208.0735 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a complex mixture and then identifies them based on their mass spectrum. While the volatility of this compound might require derivatization for optimal GC analysis, GC-MS can be used to assess its purity. The mass spectrum obtained from the GC-MS would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the characterization of this compound, LC-MS/MS provides crucial information regarding its molecular weight, elemental composition, and structural features through fragmentation analysis.

In a typical analysis, the compound is first separated on a reversed-phase column, such as a C18 column. ijsr.net The mobile phase often consists of an aqueous component with an additive like ammonium (B1175870) acetate (B1210297) or formic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijsr.netrsc.org

Mass spectrometric detection can be performed in both positive and negative ionization modes. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. uni.lu For this compound (molecular formula C₁₁H₁₂O₄), the exact mass is 208.0736 g/mol . The predicted mass-to-charge ratios (m/z) for various adducts are instrumental for its identification. uni.lu Collision-induced dissociation (CID) in the tandem MS (MS/MS) stage would lead to characteristic fragment ions, such as the loss of the carboxylic acid group ([M-CO₂H]⁻). psu.edu

Table 1: Predicted LC-MS Adducts and m/z for this compound

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 209.0808 |

| [M+Na]⁺ | 231.0628 |

| [M-H]⁻ | 207.0663 |

| [M+NH₄]⁺ | 226.1074 |

| [M+K]⁺ | 247.0367 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show a unique combination of absorption bands that confirm its structure, blending features of a carboxylic acid, an ether, an oxetane ring, and a para-substituted aromatic ring.

The most prominent feature for the carboxylic acid group is a very broad absorption band due to the O-H stretching vibration, typically found in the range of 3300-2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding. docbrown.inforesearchgate.net Another key absorption is the strong C=O (carbonyl) stretching vibration, which for an aryl carboxylic acid, appears between 1700 and 1680 cm⁻¹. docbrown.info The spectrum would also feature C-O stretching vibrations from the carboxylic acid and the ether linkage, expected in the 1320-1210 cm⁻¹ region. docbrown.info

Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ (e.g., 3080-3030 cm⁻¹) and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending vibration in the 860-800 cm⁻¹ range. The oxetane ring's C-O-C stretching vibrations are expected to appear in the fingerprint region, typically around 950-980 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300 - 2500 | Carboxylic Acid | O-H Stretch (broad) |

| 3080 - 3030 | Aromatic Ring | C-H Stretch |

| ~2950, ~2850 | Alkyl (Methoxy, Oxetane) | C-H Stretch |

| 1700 - 1680 | Carboxylic Acid | C=O Stretch (strong) |

| 1600 - 1450 | Aromatic Ring | C=C Stretch |

| 1320 - 1210 | Carboxylic Acid, Ether | C-O Stretch |

| ~980 | Oxetane Ring | C-O-C Ring Stretch |

Electronic Spectroscopy for Conjugation and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the benzoic acid moiety.

The UV-Vis spectrum of benzoic acid in an aqueous solution at acidic pH typically exhibits two main absorption bands. rsc.org The more intense band (B-band or E2-band) appears around 230 nm, and a less intense band (C-band or B-band) is centered around 270-280 nm. rsc.orgresearchgate.net These absorptions are attributed to π→π* electronic transitions within the benzene (B151609) ring and the conjugated carbonyl group. rsc.org

The presence of the 3-methoxyoxetan-3-yl substituent at the para position of the benzoic acid is expected to act as an auxochrome. This substituent may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzoic acid, likely a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased absorbance), due to the extension of the conjugated system and electronic effects of the substituents. The exact λmax would be determined experimentally. For instance, neutral benzoic acid shows a B-band peak at 230 nm, while its anionic form at higher pH is blue-shifted to 225 nm. rsc.org

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Absorption Band | Approximate λmax (nm) | Associated Transition |

|---|---|---|

| B-Band | ~230 - 240 | π → π* |

Chromatographic Methodologies for Purity Assessment and Separation

Thin Layer Chromatography (TLC) is a rapid, simple, and effective method for assessing the purity of a compound, monitoring reaction progress, and determining appropriate conditions for column chromatography. sigmaaldrich.com For this compound, TLC is an ideal tool for purity assessment.

A standard TLC analysis would utilize a silica (B1680970) gel plate as the stationary phase, which is polar. researchgate.net The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or ethanol), with a small amount of acetic acid often added to suppress the ionization of the carboxylic acid group and prevent streaking. sigmaaldrich.comresearchgate.net

Due to the presence of the polar carboxylic acid group, this compound is expected to be a relatively polar compound. It would therefore have a moderate retention factor (Rf) value, which is lower than non-polar impurities and higher than highly polar impurities. Visualization of the spots on the TLC plate can be achieved under a UV lamp (at 254 nm), as the aromatic ring absorbs UV light. sigmaaldrich.comfbanks.info

Table 4: Typical TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Toluene/Ethanol (e.g., 9:1 v/v) or Hexane/Ethyl Acetate with 1% Acetic Acid |

| Visualization | UV light at 254 nm |

| Expected Rf | 0.3 - 0.6 (highly dependent on the exact mobile phase composition) |

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a polar compound like this compound, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is a common and often necessary step to increase the compound's volatility and thermal stability, making it amenable to GC analysis.

A widely used derivatization technique for carboxylic acids is silylation, which involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nist.govnih.gov This process significantly reduces the polarity of the molecule and increases its volatility. The derivatization of this compound would yield 4-(3-methoxyoxetan-3-yl)benzoyl-trimethylsilane.

For the GC-MS analysis of the derivatized compound, a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is typically employed. nih.gov The separation is based on the boiling points of the analytes and their interaction with the stationary phase. The temperature program would be optimized to ensure good separation from any impurities or byproducts from the synthesis. A typical analysis might start at a lower temperature, which is then ramped up to a higher temperature to elute the compound of interest.

The mass spectrometer detector provides crucial information for the identification of the compound. The fragmentation pattern of the derivatized this compound in the mass spectrum would be characteristic of its structure. Key fragments would likely include the molecular ion peak and fragments corresponding to the loss of the TMS group, the methoxy group, and cleavage of the oxetane ring.

Table 1: Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Derivatized this compound

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 50-500 amu |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most common analytical techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution and sensitivity for both qualitative and quantitative analysis.

Reversed-phase chromatography is the most suitable mode for separating this compound. In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity. For a polar compound containing a carboxylic acid, the pH of the mobile phase is a critical parameter. To ensure good peak shape and reproducible retention times, the mobile phase is usually buffered to a pH that keeps the carboxylic acid group in a single protonation state (either fully protonated or fully deprotonated).

A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of the compound of interest and any less polar impurities.

UHPLC systems, which utilize columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. Given the polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered as an alternative separation technique. rsc.orgwaters.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide better retention for highly polar compounds.

Table 2: Illustrative HPLC/UHPLC Parameters for this compound Analysis

| Parameter | HPLC Conditions | UHPLC Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B in 15 min | 5% B to 95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 2 µL |

X-ray Crystallography for Solid-State Structural Determination

Substituted benzoic acids are well-known to form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. rsc.orgucl.ac.uk It is highly probable that this compound would also exhibit this dimeric structure in its crystalline form.

The oxetane ring itself has a puckered conformation, and X-ray crystallographic data would precisely define this pucker. acs.org The analysis would also reveal the relative orientation of the methoxy group and the benzoic acid moiety with respect to the oxetane ring. Furthermore, the crystal packing would show how the molecules are arranged in the crystal lattice, including any intermolecular interactions beyond the carboxylic acid dimerization, such as C-H···O hydrogen bonds or π-π stacking of the benzene rings.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 3: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z (molecules/unit cell) | Integer value (e.g., 2, 4, 8) |

| Key Bond Lengths (Å) | C=O, C-O (carboxyl); C-O, C-C (oxetane) |

| Key Bond Angles (°) | O-C-O, C-C-C (oxetane); angles around the benzene ring |

| Torsion Angles (°) | Describing the orientation of the substituents |

| Hydrogen Bonding | Details of the carboxylic acid dimer formation and other intermolecular interactions |

Computational and Theoretical Investigations of 4 3 Methoxyoxetan 3 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's stable three-dimensional arrangement (molecular geometry) and the distribution of its electrons (electronic structure). These calculations solve approximations of the Schrödinger equation for a given molecule. For complex molecules such as 4-(3-Methoxyoxetan-3-yl)benzoic acid, methods like Density Functional Theory (DFT) are employed to balance computational cost with accuracy. ajgreenchem.com The optimized molecular structure represents the lowest energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. researchgate.net Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the much simpler electron density to determine the molecule's energy and other properties. ajgreenchem.com A common approach for organic molecules involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with density functional approaches. researchgate.netnih.gov In a typical study of a benzoic acid derivative, the geometry of the molecule is optimized using a functional like B3LYP to find its most stable conformation. nih.govnih.gov This provides a detailed picture of the molecular structure from which other properties can be calculated.

The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which comprises the functional and the basis set. A basis set is a collection of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate descriptions of electron distribution but require significantly more computational resources.

A commonly used and well-regarded basis set for molecules containing carbon, hydrogen, and oxygen is the Pople-style basis set, such as 6-311++G(d,p). nih.gov The "6-311G" part indicates the number of functions used for core and valence electrons. The "++" signifies the addition of diffuse functions, which are important for describing weakly bound or lone-pair electrons, while "(d,p)" indicates the inclusion of polarization functions that allow for non-spherical distortion of the electron clouds, providing a more accurate representation of chemical bonding. researchgate.net The selection of a functional and basis set, like B3LYP/6-311++G(d,p), represents a robust level of theory for obtaining reliable geometric and electronic data for substituted benzoic acids. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its electron-accepting capability. researchgate.net The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

The energies of the HOMO and LUMO, and particularly the energy difference between them (the HOMO-LUMO gap), are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.net A large gap implies the opposite: high stability and low reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.netfrontiersin.org This energy gap is also fundamental to understanding a molecule's electronic absorption spectra, as it corresponds to the energy of the lowest-energy electronic transition. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich benzoic acid and methoxy (B1213986) groups, while the LUMO might be concentrated on the phenyl ring and carboxylic acid moiety. The calculated energies provide a quantitative measure of its electronic character.

Interactive Table: Illustrative Frontier Orbital Energies

This table presents hypothetical, yet realistic, calculated frontier orbital energy values for this compound, based on typical results for similar aromatic compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.70 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Prediction and Analysis of Chemical Reactivity Descriptors

Within the framework of Koopmans' theorem, the energy of the HOMO is an approximation of the molecule's first ionization energy (I), representing the energy required to remove an electron (I ≈ -EHOMO). The energy of the LUMO can approximate the electron affinity (A), the energy released when an electron is added (A ≈ -ELUMO).

From these values, other key descriptors are calculated:

Chemical Hardness (η): This measures the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential (μ ≈ -(I+A)/2) and hardness (η) using the formula ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

These descriptors provide a comprehensive profile of the chemical reactivity of this compound.

Interactive Table: Illustrative Chemical Reactivity Descriptors

This table shows representative chemical reactivity descriptors for this compound, calculated from the illustrative HOMO and LUMO energies presented above.

| Descriptor | Symbol | Value | Unit |

| Ionization Energy | I | 6.85 | eV |

| Electron Affinity | A | 1.70 | eV |

| Chemical Hardness | η | 2.575 | eV |

| Electrophilicity Index | ω | 1.60 | eV |

Condensed Fukui Functions for Site Selectivity

Condensed Fukui functions are crucial in computational chemistry for predicting the reactivity of different atomic sites within a molecule. These functions help identify which atoms are more susceptible to nucleophilic, electrophilic, or radical attacks. For various benzoic acid derivatives, these calculations have been used to pinpoint reactive centers. For instance, in studies on other substituted benzoic acids, the carboxyl group and specific carbons on the phenyl ring are often identified as key sites for chemical reactions.

Solvation Models and Environmental Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are employed to predict these effects.

Polarizable Continuum Model (PCM) Applications

The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent on a solute molecule. In studies of other benzoic acid derivatives, PCM has been applied to investigate how different solvents alter molecular geometries, electronic properties, and reactivity descriptors. These analyses have shown that solvation can notably change the calculated values of these properties compared to in-vacuo calculations.

Spectroscopic Property Prediction from Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and UV-Vis spectra. For numerous benzoic acid analogs, theoretical calculations have aided in the assignment of vibrational modes and the interpretation of electronic transitions observed in experimental spectra.

Nonlinear Optical (NLO) Properties Analysis

Nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics. Computational methods are frequently used to predict the NLO behavior of molecules.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are key parameters that determine a molecule's NLO response. Theoretical calculations of these properties for various organic molecules, including some benzoic acid derivatives, have been performed to assess their potential as NLO materials. These studies often involve DFT calculations to estimate the magnitude of these properties.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping potential energy surfaces, identifying transition states, and calculating reaction energies, researchers can gain detailed insights into how a reaction proceeds. While specific mechanistic studies on reactions involving this compound are not available, computational methods have been successfully applied to elucidate reaction pathways for other benzoic acid compounds.

Advanced Applications and Broader Scientific Impact of 4 3 Methoxyoxetan 3 Yl Benzoic Acid in Chemical Sciences

Role as a Key Building Block in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, 4-(3-methoxyoxetan-3-yl)benzoic acid serves as a crucial building block, particularly in the construction of complex molecules with potential biological activity. The benzoic acid portion of the molecule provides a versatile handle for a variety of chemical transformations, including amidation, esterification, and various coupling reactions. The oxetane (B1205548) moiety, on the other hand, imparts unique physicochemical properties to the target molecules, such as improved solubility and metabolic stability, which are highly desirable in medicinal chemistry.

The synthesis of kinase inhibitors is a prominent area where benzoic acid derivatives are extensively used as intermediates. ed.ac.ukmdpi.com For instance, the synthesis of bosutinib, a kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a related benzoic acid derivative. mdpi.com The synthetic route involves a series of reactions including esterification, alkylation, nitration, reduction, cyclization, and amination. mdpi.com While a specific multi-step synthesis starting from this compound is not yet widely documented in publicly available literature, its structural similarity to known precursors in kinase inhibitor synthesis suggests its high potential in this area. ed.ac.ukgoogle.comnih.govresearchgate.net The presence of the 3-methoxyoxetan-3-yl group is of particular interest as oxetanes are increasingly incorporated into drug candidates to fine-tune their properties.

The general synthetic utility of benzoic acid derivatives in creating complex molecular architectures is well-established. They can be converted to a variety of functional groups, allowing for the assembly of intricate scaffolds. The table below illustrates the typical transformations that this compound could undergo in a multi-step synthesis.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Benzyl (B1604629) alcohol |

These transformations highlight the versatility of this compound as a starting material for the synthesis of a diverse range of organic compounds.

Contributions to Functional Materials Development

The unique combination of a planar aromatic ring and a three-dimensional heterocyclic ring in this compound makes it an attractive component for the design of functional materials with tailored properties.

While direct applications of this compound in photocatalytic materials are not yet extensively reported, the broader class of benzoic acid derivatives has been explored in this context. For example, benzoic acid can be used as a model compound in studies of photocatalytic degradation of pollutants. The aromatic ring can be targeted by hydroxyl radicals generated by photocatalysts, leading to its decomposition. The specific electronic properties imparted by the 3-methoxyoxetan-3-yl substituent could influence the rate and mechanism of such photocatalytic processes. Further research is needed to explore the potential of incorporating this compound into novel photocatalytic systems.

Benzoic acid derivatives are known to form liquid crystals, which are crucial components in various optoelectronic devices, including displays. nih.gov The formation of liquid crystalline phases is often driven by intermolecular interactions such as hydrogen bonding between the carboxylic acid groups. nih.gov The shape and polarity of the substituent on the benzoic acid ring play a critical role in determining the mesomorphic properties of the resulting material. nih.gov The 3-methoxyoxetan-3-yl group, with its inherent polarity and three-dimensional structure, could lead to the formation of novel liquid crystalline phases with unique optical and electronic properties.

The photoluminescence properties of benzoic acid derivatives are also of interest for optoelectronic applications. Studies on related compounds have shown that the emission spectra can be tuned by modifying the substituents on the aromatic ring. nih.gov The presence of the oxetane ring in this compound could influence the photophysical properties of materials derived from it, potentially leading to applications in organic light-emitting diodes (OLEDs) or sensors.

The carboxylic acid group of this compound provides a convenient anchor point for its incorporation into polymeric and supramolecular structures. For instance, it can be polymerized with other monomers to create functional polymers with tailored properties. The oxetane moiety can introduce polarity and potentially act as a site for further chemical modification.

In the realm of supramolecular chemistry, benzoic acid derivatives are well-known for their ability to form robust hydrogen-bonded dimers and more complex assemblies. researchgate.net These self-assembled structures can exhibit liquid crystalline behavior or form intricate networks with specific functionalities. researchgate.netresearchgate.net The 3-methoxyoxetan-3-yl group could influence the packing and intermolecular interactions within these supramolecular assemblies, leading to the formation of novel materials with interesting properties. The table below summarizes the potential contributions of the key structural features of this compound to polymeric and supramolecular systems.

| Structural Feature | Contribution to Polymeric/Supramolecular Systems |

| Benzoic Acid | - Site for polymerization (e.g., polyester formation)- Strong hydrogen bonding for self-assembly |

| 3-Methoxyoxetan-3-yl Group | - Introduces polarity and improves solubility- Modifies packing and intermolecular interactions- Potential for post-polymerization modification |

Development of Advanced Analytical Standards and Reagents

In analytical chemistry, well-characterized and stable compounds are essential as standards for the accurate quantification of analytes. Benzoic acid itself is a certified reference material used for the standardization of volumetric solutions. nih.gov While this compound is not yet established as a primary standard, its derivatives could serve as valuable internal standards in chromatographic methods, particularly in LC-MS/MS analysis. nih.gov An ideal internal standard should have similar chemical and physical properties to the analyte but a different mass to allow for its distinct detection.

The development of a validated analytical method for the quantification of this compound would be a crucial step towards its use as a certified reference material. nih.govmdpi.comekb.eg Such a method would likely involve a chromatographic technique like HPLC, coupled with a suitable detector. The validation process would need to establish the method's linearity, accuracy, precision, and robustness according to international guidelines. ekb.eg

Q & A

Q. How can researchers optimize the synthesis of 4-(3-Methoxyoxetan-3-yl)benzoic acid to improve yield and purity?

Methodological Answer:

- Reagent Selection: Use oxidizing agents (e.g., potassium permanganate) for controlled functional group transformations and reducing agents (e.g., lithium aluminum hydride) for selective reductions .

- Reaction Conditions: Optimize temperature (45–80°C), solvent polarity (e.g., DMF for polar intermediates), and pH (neutral to mildly acidic) to minimize side reactions .

- Purification: Employ column chromatography with gradient elution or recrystallization using ethanol/water mixtures to isolate high-purity crystals .

Q. What advanced spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the oxetane ring substitution pattern and methoxy group positioning. Compare chemical shifts with analogous compounds (e.g., 4-Amino-3-methoxybenzoic acid in ) .

- LC-MS: Utilize high-resolution LC-MS (as in ) for molecular weight confirmation and impurity profiling .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry, as demonstrated for similar triazine-benzoic acid derivatives .

Q. How does this compound behave under different pH and temperature conditions?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks, monitoring via HPLC. Note decomposition products like carbon oxides under oxidative conditions .

- pH Sensitivity: Test solubility in buffered solutions (pH 2–10). The methoxy-oxetane moiety may hydrolyze under strongly acidic/basic conditions, requiring neutral pH for storage .

Advanced Research Questions

Q. What are the mechanistic pathways involved in nucleophilic substitution reactions of this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in reported solubility and reactivity data for derivatives of this compound?

Methodological Answer:

- Systematic Solubility Screening: Use the shake-flask method in solvents (e.g., DMSO, THF) with controlled humidity. Compare results with structurally similar compounds (e.g., 4-(OCTANOYLOXY)BENZOIC acid in ) .

- Reactivity Mapping: Perform competitive reactions with nucleophiles (e.g., sodium methoxide vs. amines) under standardized conditions to clarify substituent effects .

Q. What computational approaches effectively predict the biological activity and binding affinity of this compound?

Methodological Answer:

Q. How can unexpected byproducts from the synthesis of this compound be identified and quantified?

Methodological Answer:

Q. What strategies enhance crystallinity for structural analysis of this compound?

Methodological Answer:

Q. What chiral separation techniques are suitable for analyzing enantiomeric purity?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA column with hexane/ethanol gradients to resolve enantiomers, referencing methods for 4-Amino-3-methoxybenzoic acid .

- Capillary Electrophoresis: Optimize cyclodextrin-based chiral selectors at pH 8.5 for high-resolution separations .

Q. How can systematic SAR studies evaluate oxetane ring modifications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.